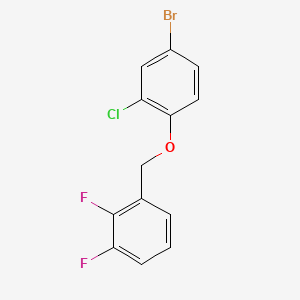
1-((4-Bromo-2-chlorophenoxy)methyl)-2,3-difluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-Bromo-2-chlorophenoxy)methyl)-2,3-difluorobenzene is an organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring. This compound is of interest due to its unique chemical structure, which imparts specific physical and chemical properties that make it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Bromo-2-chlorophenoxy)methyl)-2,3-difluorobenzene typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
1-((4-Bromo-2-chlorophenoxy)methyl)-2,3-difluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of halogens, this compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for forming carbon–carbon bonds involving this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce various biaryl compounds.
Applications De Recherche Scientifique
1-((4-Bromo-2-chlorophenoxy)methyl)-2,3-difluorobenzene has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 1-((4-Bromo-2-chlorophenoxy)methyl)-2,3-difluorobenzene involves its interaction with specific molecular targets. The presence of halogens and fluorine atoms can influence its reactivity and binding affinity to various biological targets. The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Bromo-2-chlorophenoxy)-2-methyl-2-propanol
- 2-[(4-Bromo-2-chlorophenoxy)methyl]-2-methyloxirane
Uniqueness
1-((4-Bromo-2-chlorophenoxy)methyl)-2,3-difluorobenzene is unique due to the presence of both bromine and chlorine atoms on the phenoxy group, along with two fluorine atoms on the benzene ring. This combination of substituents imparts distinct physical and chemical properties that differentiate it from similar compounds .
Propriétés
Formule moléculaire |
C13H8BrClF2O |
|---|---|
Poids moléculaire |
333.55 g/mol |
Nom IUPAC |
1-[(4-bromo-2-chlorophenoxy)methyl]-2,3-difluorobenzene |
InChI |
InChI=1S/C13H8BrClF2O/c14-9-4-5-12(10(15)6-9)18-7-8-2-1-3-11(16)13(8)17/h1-6H,7H2 |
Clé InChI |
AXRTZAGEMUKQKM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)F)COC2=C(C=C(C=C2)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



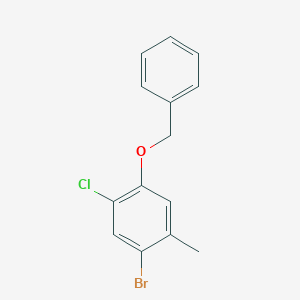
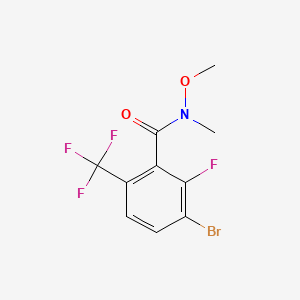
![[(2S)-2-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate](/img/structure/B14023491.png)

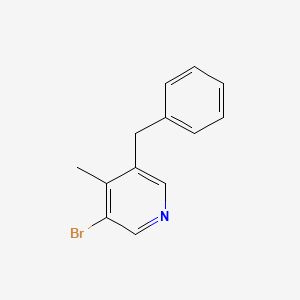
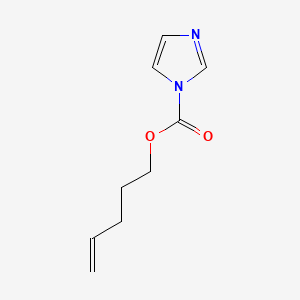

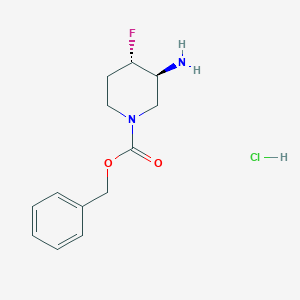

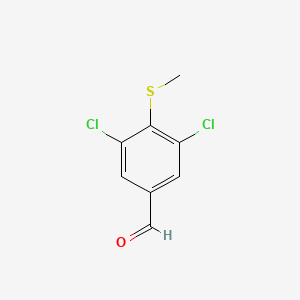
![Acetamide, N-[4-methoxy-2-[1-(phenylthio)butyl]phenyl]-](/img/structure/B14023527.png)


